methyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of closely related compounds involves reactions under specific conditions. For instance, 2-(4-Chlorophenyl)-2-oxoethyl 3-methylbenzoate was synthesized by reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid using potassium or sodium carbonate in DMF medium at room temperature, showcasing a method that could be adapted for our target compound (C. S. Chidan Kumar et al., 2014).
Molecular Structure Analysis
The molecular structure is determined through methods like X-ray diffraction and vibrational spectroscopy. The crystal and molecular structure analyses provide insights into the geometrical parameters and the stability of the molecule, as demonstrated in studies of similar compounds (C. S. Chidan Kumar et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include hydrogen bonding and molecular interaction that contribute to the compound's stability and reactivity. For example, hydrogen-bonded sheets and chains of edge-fused rings have been observed in isomeric compounds, highlighting the potential for diverse chemical behaviors and interactions (J. Portilla et al., 2007).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are critical for understanding how this compound behaves under different conditions. The crystalline structure, determined by single-crystal X-ray diffraction, plays a significant role in defining these physical properties, as seen in related studies (C. S. Chidan Kumar et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, can be inferred from computational studies like density functional theory (DFT), which provides insights into the molecule's electronic structure, charge distribution, and potential energy. For instance, analyses of similar molecules have focused on hyper-conjugative interactions, charge delocalization, and the molecular electrostatic potential to understand their chemical properties (C. S. Chidan Kumar et al., 2014).
properties
IUPAC Name |
methyl 3-[[2-(2-chlorophenoxy)acetyl]amino]-4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-11-7-8-12(17(21)22-2)9-14(11)19-16(20)10-23-15-6-4-3-5-13(15)18/h3-9H,10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWYRDIIDBLDLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)COC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.